molecular formula C43H36O17 B15287207 3

3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin

Cat. No.: B15287207
M. Wt: 824.7 g/mol
InChI Key: IFLHDGGEJKVLAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin involves multiple steps, including the acetylation and coumaroylation of kaempferol glucosides. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The process may also require specific catalysts and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the process would depend on the availability of raw materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols or other reduced derivatives.

Scientific Research Applications

3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and oxidative stress. The compound may also interact with specific enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin is unique due to its specific acetylation and coumaroylation pattern, which distinguishes it from other flavonoid derivatives. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin is a glycosylated flavonoid compound derived from astragalin, a natural product found in various plants. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the acetylation of astragalin followed by coupling reactions with p-coumaric acid derivatives. The process generally includes:

  • Acetylation : Astragalin is treated with acetic anhydride in the presence of a catalyst to introduce acetyl groups at the 3" and 4" positions.
  • Coupling : The diacetylated product is then coupled with p-coumaric acid using standard coupling reagents to form the final product.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity can be measured using assays such as DPPH and ABTS, where higher inhibition percentages correlate with stronger antioxidant activity.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines. This activity suggests potential applications in treating inflammatory diseases.

Anticancer Activity

In recent studies, this compound has shown promising anticancer activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induces apoptosis through the intrinsic pathway, leading to increased caspase activity and DNA fragmentation.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-720Apoptosis induction
A54915Cell cycle arrest at G2/M

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over 24 and 48 hours.
  • Inflammation Model : In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of inflammatory markers and improved histological scores compared to control groups.

Properties

IUPAC Name

[3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLHDGGEJKVLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H36O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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